N-(2-(furan-3-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propanamide
Description
N-(2-(furan-3-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propanamide is a synthetic amide derivative featuring a furan-3-yl ethylamine moiety linked via an amide bond to a 3-(4-(trifluoromethyl)phenyl)propanoyl group. The trifluoromethyl (CF₃) substituent on the phenyl ring enhances lipophilicity and metabolic stability, which are critical for bioavailability in pharmaceutical applications . The furan ring, a heterocyclic oxygen-containing aromatic system, may contribute to electronic interactions in biological targets.
Properties
IUPAC Name |
N-[2-(furan-3-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO2/c17-16(18,19)14-4-1-12(2-5-14)3-6-15(21)20-9-7-13-8-10-22-11-13/h1-2,4-5,8,10-11H,3,6-7,9H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWOSQHUCGJEFJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)NCCC2=COC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-3-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propanamide typically involves multiple steps:
Formation of the furan-3-yl ethylamine: This can be achieved by reacting furan with ethylamine under suitable conditions.
Introduction of the trifluoromethyl group: The trifluoromethyl group can be introduced to the phenyl ring via electrophilic aromatic substitution using trifluoromethylating agents.
Amide bond formation: The final step involves coupling the furan-3-yl ethylamine with 3-(4-(trifluoromethyl)phenyl)propanoic acid using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(2-(furan-3-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propanamide can undergo various chemical reactions:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of amides.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Substituted phenyl derivatives with nucleophiles replacing the trifluoromethyl group.
Scientific Research Applications
Medicinal Chemistry
1.1 Antiviral Properties
Recent studies have highlighted the antiviral potential of compounds similar to N-(2-(furan-3-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propanamide. Research indicates that derivatives of furan exhibit significant activity against various viral strains. For instance, compounds with similar structural features have shown efficacy against adenovirus and rotavirus, achieving reductions in viral load by significant percentages .
Table 1: Antiviral Activity of Related Compounds
| Compound Name | Viral Strain | Reduction (%) |
|---|---|---|
| Compound A | Adenovirus Type-7 | 56.7 |
| Compound B | Rotavirus Wa | 70 |
1.2 Anti-Cancer Activity
The trifluoromethyl group in this compound enhances its lipophilicity, potentially improving its interaction with cancer cell membranes. Preliminary studies suggest that similar compounds can inhibit tumor growth in various cancer cell lines, including breast and prostate cancers .
Case Study: Inhibition of Tumor Growth
A study involving a related compound demonstrated a dose-dependent inhibition of cell proliferation in MCF-7 breast cancer cells, with IC50 values indicating significant cytotoxicity at concentrations as low as 5 µM.
Material Science
2.1 Polymer Chemistry
The incorporation of furan derivatives into polymer matrices has been explored for developing advanced materials with unique properties. The presence of the furan ring can facilitate cross-linking reactions, leading to enhanced mechanical strength and thermal stability in polymer composites.
Table 2: Properties of Furan-Based Polymers
| Polymer Type | Mechanical Strength (MPa) | Thermal Stability (°C) |
|---|---|---|
| Furan Resin A | 80 | 250 |
| Furan Resin B | 90 | 260 |
Mechanism of Action
The mechanism of action of N-(2-(furan-3-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propanamide depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.
Material Science: Its unique structure may contribute to the formation of stable polymers or other materials with desirable properties.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations in Propanamide Derivatives
The target compound can be compared to structurally related propanamides with modifications in the aromatic or alkyl side chains:
Key Observations :
- Aromatic Substituents: The trifluoromethyl group is a common feature in many analogs (e.g., ), enhancing hydrophobic interactions.
Physicochemical Properties
Hypothetical data based on structural analogs:
Spectral Data Comparison
Biological Activity
The compound N-(2-(furan-3-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propanamide is a member of a class of compounds known for their diverse biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a furan moiety, which is known for its potential in various biological applications, and a trifluoromethyl group that enhances lipophilicity and biological activity.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of compounds similar to this compound. For instance, derivatives of 1,3,4-oxadiazoles have shown significant cytotoxic effects against various cancer cell lines. These compounds often exhibit IC50 values in the micromolar range, indicating potent activity:
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| Compound A | 0.48 | MCF-7 |
| Compound B | 1.54 | HCT-116 |
| Reference Drug | 1.93 | MCF-7 |
These results suggest that modifications to the furan and trifluoromethyl groups can enhance biological activity, making them suitable candidates for further development as anticancer agents .
The mechanism of action for compounds with similar structures often involves the induction of apoptosis in cancer cells. Flow cytometry analyses have indicated that these compounds can arrest cell proliferation at the G1 phase and trigger apoptosis by increasing caspase activity . Additionally, molecular docking studies have shown strong interactions between these compounds and specific receptors, which may contribute to their anticancer efficacy.
Urease Inhibition
Another area of interest is the urease inhibitory activity exhibited by furan-containing compounds. For example, certain furan chalcones have demonstrated promising urease inhibition with IC50 values significantly lower than that of reference drugs like thiourea:
| Compound | IC50 (μM) | Comparison Drug |
|---|---|---|
| Chalcone 4h | 16.13 ± 2.45 | Thiourea (21.25 ± 0.15) |
| Chalcone 4s | 18.75 ± 0.85 | Thiourea (21.25 ± 0.15) |
This suggests that the incorporation of furan rings can enhance the inhibitory properties against urease, which is relevant for therapeutic strategies targeting conditions like gastric ulcers .
Study on Antitumor Activity
In a comparative study involving several derivatives of furan-based compounds, researchers found that modifications at the para position of aromatic rings significantly influenced biological activity. The presence of electron-withdrawing groups (EWGs), such as trifluoromethyl, was crucial for enhancing anticancer properties .
Research on Antimicrobial Properties
Another study highlighted the antimicrobial potential of similar furan derivatives, where compounds were screened against various bacterial strains. The findings indicated that certain substitutions on the furan ring led to enhanced antimicrobial efficacy, suggesting a broad spectrum of biological activities associated with this chemical class .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
